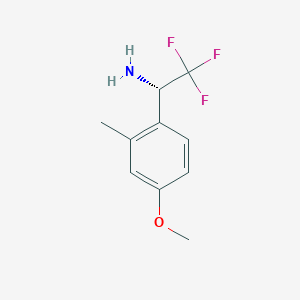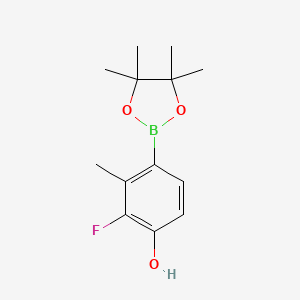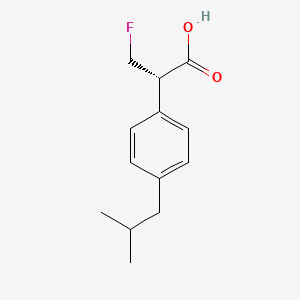
(S)-F-Ibuprofen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-fluoro-2-(4-isobutylphenyl)propanoic acid is a chiral compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It is structurally related to ibuprofen, a widely used NSAID, and shares similar pharmacological properties. The compound is characterized by the presence of a fluorine atom at the 3-position and an isobutyl group at the 4-position of the phenyl ring, which contributes to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-fluoro-2-(4-isobutylphenyl)propanoic acid typically involves several key steps:
Friedel-Crafts Acylation: The process begins with the acylation of isobutylbenzene using acetic anhydride and a Lewis acid catalyst such as aluminum chloride (AlCl3) to form p-isobutylacetophenone.
Reduction: The carbonyl group of p-isobutylacetophenone is then reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4).
Fluorination: The alcohol is converted to a fluorinated intermediate through a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (S)-enantiomer using chiral chromatography or enzymatic methods.
Industrial Production Methods
Industrial production of (S)-3-fluoro-2-(4-isobutylphenyl)propanoic acid follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-fluoro-2-(4-isobutylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound to alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Diethylaminosulfur trifluoride (DAST) for fluorination reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of amines or thiols.
Wissenschaftliche Forschungsanwendungen
(S)-3-fluoro-2-(4-isobutylphenyl)propanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and as a tool to investigate enzyme mechanisms.
Medicine: Explored for its potential as an anti-inflammatory and analgesic agent, similar to ibuprofen.
Industry: Utilized in the development of new pharmaceuticals and as an intermediate in the production of other chemical compounds.
Wirkmechanismus
The mechanism of action of (S)-3-fluoro-2-(4-isobutylphenyl)propanoic acid involves the inhibition of the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . By inhibiting these enzymes, the compound reduces the production of prostaglandins, which are mediators of inflammation, pain, and fever. The fluorine atom at the 3-position enhances the compound’s binding affinity to the COX enzymes, contributing to its potency.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ibuprofen: A widely used NSAID with similar anti-inflammatory and analgesic properties.
Naproxen: Another NSAID with a similar mechanism of action but different pharmacokinetic properties.
Ketoprofen: An NSAID with similar therapeutic effects but a different chemical structure.
Uniqueness
(S)-3-fluoro-2-(4-isobutylphenyl)propanoic acid is unique due to the presence of the fluorine atom, which enhances its pharmacological properties by increasing its binding affinity to COX enzymes and improving its metabolic stability. This makes it a promising candidate for further development as a therapeutic agent.
Eigenschaften
CAS-Nummer |
911136-13-5 |
|---|---|
Molekularformel |
C13H17FO2 |
Molekulargewicht |
224.27 g/mol |
IUPAC-Name |
(2S)-3-fluoro-2-[4-(2-methylpropyl)phenyl]propanoic acid |
InChI |
InChI=1S/C13H17FO2/c1-9(2)7-10-3-5-11(6-4-10)12(8-14)13(15)16/h3-6,9,12H,7-8H2,1-2H3,(H,15,16)/t12-/m0/s1 |
InChI-Schlüssel |
RHYPLXHTNFTLQW-LBPRGKRZSA-N |
Isomerische SMILES |
CC(C)CC1=CC=C(C=C1)[C@H](CF)C(=O)O |
Kanonische SMILES |
CC(C)CC1=CC=C(C=C1)C(CF)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Methyl-4-oxa-7-azaspiro[2.5]octane](/img/structure/B14033842.png)
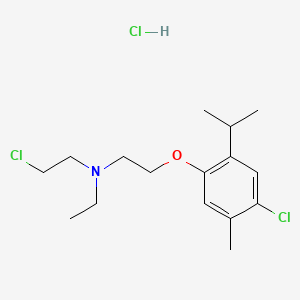
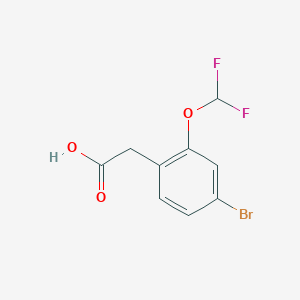
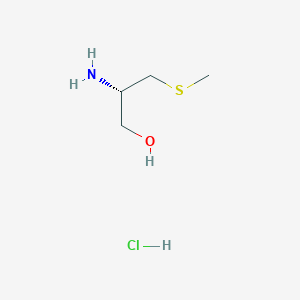
![[4-(5-Bromopyridin-2-yl)phenyl]methanol](/img/structure/B14033862.png)
![[1,1'-Biphenyl]-4-sulfonamide, 4'-[2-[(2R)-2-methyl-1-pyrrolidinyl]ethyl]-N-(tetrahydro-2H-pyran-4-yl)-](/img/structure/B14033876.png)
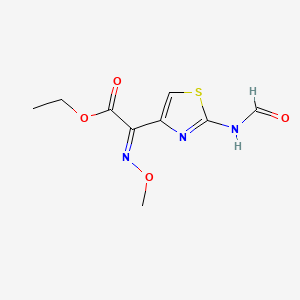
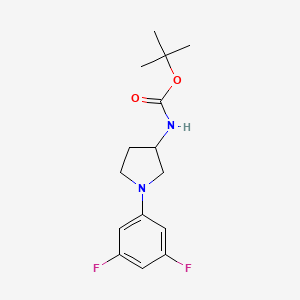
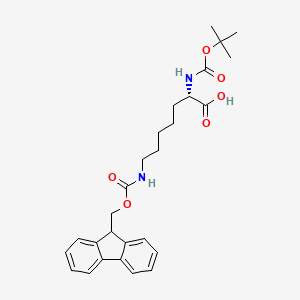

![(3AS,8BS)-3A,8B-Dihydroxy-2-methyl-4-oxo-1,3A,4,8B-tetrahydroindeno[1,2-B]pyrrole-3-carbonitrile](/img/structure/B14033902.png)
